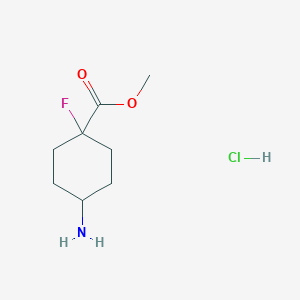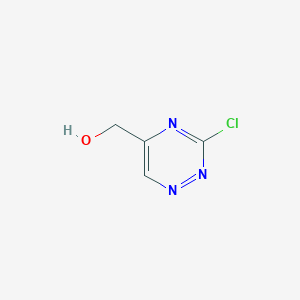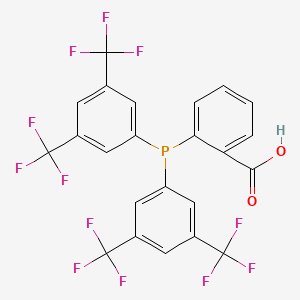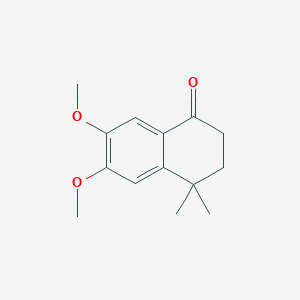
Methyl 4-amino-1-fluoro-cyclohexanecarboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-amino-1-fluoro-cyclohexanecarboxylate;hydrochloride is a chemical compound with the molecular formula C8H15ClFNO2 and a molecular weight of 211.66 g/mol . This compound is used primarily in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-1-fluoro-cyclohexanecarboxylate;hydrochloride typically involves the reaction of 4-amino-1-fluorocyclohexane with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-1-fluoro-cyclohexanecarboxylate;hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group would yield 4-amino-1-fluorocyclohexanecarboxylic acid .
Scientific Research Applications
Methyl 4-amino-1-fluoro-cyclohexanecarboxylate;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-amino-1-fluoro-cyclohexanecarboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluoro groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-amino-4-fluoro-cyclohexanecarboxylate: Similar in structure but with the amino and fluoro groups in different positions.
Methyl 4-amino-1-fluorocyclohexane-1-carboxylate: Another closely related compound with slight variations in the molecular structure.
Uniqueness
Methyl 4-amino-1-fluoro-cyclohexanecarboxylate;hydrochloride is unique due to its specific arrangement of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in research settings where precise molecular interactions are studied .
Properties
Molecular Formula |
C8H15ClFNO2 |
|---|---|
Molecular Weight |
211.66 g/mol |
IUPAC Name |
methyl 4-amino-1-fluorocyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H14FNO2.ClH/c1-12-7(11)8(9)4-2-6(10)3-5-8;/h6H,2-5,10H2,1H3;1H |
InChI Key |
YMWDRSCMXCHLME-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCC(CC1)N)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(Methylsulfonyl)phenyl]-2-thiophenecarbaldehyde](/img/structure/B12850431.png)








